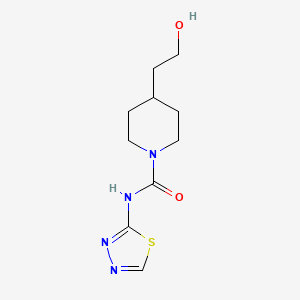![molecular formula C22H25N3O5S B4012268 2-{4-[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B4012268.png)
2-{4-[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide
Descripción general
Descripción
The molecule belongs to a class of compounds that are characterized by complex structures including multiple functional groups, such as dimethylamino groups, hydroxy groups, oxo groups, and thienylcarbonyl groups. These features suggest a potential for varied biological activities and chemical reactivities.
Synthesis Analysis
The synthesis of complex molecules similar to the target compound often involves multi-step reactions, starting from basic building blocks like acetoacetic esters, leading through various stages including acylation, reduction, and condensation reactions. For example, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetoacetic esters involves such processes, indicating the complexity and intricacy of synthesizing these molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The detailed molecular structure of related compounds has been elucidated through various spectroscopic and crystallographic techniques, confirming the presence of key functional groups and shedding light on the molecular geometry. For instance, X-ray structure determination has been employed to ascertain the configurations of compounds with similar dimethylamino and thienylcarbonyl functionalities (Banfield, Fallon, & Gatehouse, 1987).
Chemical Reactions and Properties
The reactivity of such molecules can be vast, engaging in a range of chemical reactions. Alkylation, ring closure reactions, and reactions with various nucleophiles are common, leading to a diverse array of structural derivatives. This capability to participate in multiple reactions emphasizes the compound's chemical versatility (Roman, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are influenced by the molecular structure. The presence of multiple functional groups affects these properties, dictating the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards acids or bases, and the potential for forming derivatives, are key to understanding the compound's interactions and its potential use in synthesis or as an intermediate in producing other complex molecules. The detailed mechanism of action in reactions, such as acylation of alcohols catalyzed by related compounds, reveals the intricacies of these chemical properties (Liu et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-24(2)10-4-11-25-19(14-6-8-15(9-7-14)30-13-17(23)26)18(21(28)22(25)29)20(27)16-5-3-12-31-16/h3,5-9,12,19,28H,4,10-11,13H2,1-2H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLDVKGCNEHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-(2-methylphenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4012185.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012189.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012214.png)

![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4012231.png)
![N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B4012233.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012242.png)

![2-(4-ethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4012249.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4012258.png)
![N-[3-(4-amino-5-methylpyrimidin-2-yl)phenyl]acetamide](/img/structure/B4012271.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012278.png)
